potassium;oxamate
Description
Potassium oxamate (C₂H₂KNO₃) is a competitive inhibitor of lactate dehydrogenase (LDH), particularly targeting the LDHA isoform. It structurally mimics pyruvate, enabling competitive binding to LDH's active site, thereby blocking lactate production .
Properties
IUPAC Name |
potassium;oxamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3.K/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLCBKISHMXGLT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(C(=O)[O-])N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium oxamate can be synthesized through the neutralization of oxamic acid with potassium hydroxide. The reaction typically involves dissolving oxamic acid in water and gradually adding potassium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain potassium oxamate crystals .
Industrial Production Methods
Industrial production of potassium oxamate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems for mixing and pH adjustment helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Potassium oxamate undergoes several types of chemical reactions, including:
Oxidation: Potassium oxamate can be oxidized to form oxalic acid and other by-products.
Reduction: It can be reduced to form simpler compounds, although this is less common.
Substitution: Potassium oxamate can participate in substitution reactions, where the oxamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products
Oxidation: Oxalic acid and carbon dioxide.
Reduction: Simpler amides and amines.
Substitution: Various substituted oxamates depending on the reagents used.
Scientific Research Applications
Potassium oxamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in inhibiting lactate dehydrogenase, which is crucial in metabolic pathways.
Industry: Used in the production of various chemicals and as a stabilizer in certain industrial processes.
Mechanism of Action
Potassium oxamate exerts its effects primarily by inhibiting the enzyme lactate dehydrogenase. This inhibition prevents the conversion of pyruvate to lactate, thereby reducing lactate production. This mechanism is particularly useful in cancer treatment, where high lactate levels are associated with tumor growth and metastasis. The molecular targets include the active site of lactate dehydrogenase, where potassium oxamate binds competitively .
Comparison with Similar Compounds
Pyruvate and Its Analogs
Pyruvate : Oxamate is an isosteric and isoelectronic analog of pyruvate (replacing pyruvate’s methyl group with an amide). This structural similarity allows oxamate to bind competitively to pyruvate-dependent enzymes, such as pyruvate carboxylase (PC) and pyruvate formate-lyase (PFL), albeit with distinct kinetic effects:
- In PC-catalyzed reactions, oxamate acts as a non-competitive inhibitor, reducing oxaloacetate decarboxylation rates by 50–70% at 1 mM concentrations .
- In PFL, oxamate binds identically to pyruvate (root mean square deviation = 0.11 Å), but its inert carboxamide group prevents catalytic turnover .
Oxalic Acid (O4) and Glycolamide (O6): These pyruvate analogs were identified as LDH inhibitors in Plasmodium knowlesi. Oxalic acid (O4) showed superior inhibition (54.12%) compared to glycolamide (41.83%) and oxamate (reference control), attributed to stronger binding affinity .
Lactate Analogs
3-Hydroxytetrahydrofuran (L3): A lactate analog with a 22.05% inhibition rate against P. knowlesi LDH, significantly lower than oxamate’s efficacy .
Comparison with Other LDH Inhibitors
PSTMB (1-(Phenylseleno)-4-(Trifluoromethyl) Benzene)
GSK-2837808A
- Efficacy : Achieves equivalent LDH inhibition at micromolar concentrations versus oxamate’s millimolar doses, likely due to better NAD-binding site targeting .
- Compartmentalization: Unlike oxamate, GSK-2837808A cannot penetrate mitochondria, limiting its utility in mitochondrial LDH studies .
Functional Comparisons in Disease Models
Cancer
- Tumor Growth Suppression: In pituitary adenomas, oxamate (50–100 mM) reduces cyclin D1 expression, arrests cell cycle at G0/G1 phase, and decreases MMP2-mediated invasion .
Infectious Diseases
Metabolic Regulation
- Cachexia Prevention: Oxamate (50 mM) reverses adipocyte cachexia by normalizing lactate production and oxygen consumption .
- Glucose Homeostasis : Central administration of oxamate increases glucose production via hypothalamic lactate-sensing pathways .
Pharmacokinetic and Chemical Properties
Structural and Electronic Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
